5-(Triethoxysilyl)pentanoic acid

Übersicht

Beschreibung

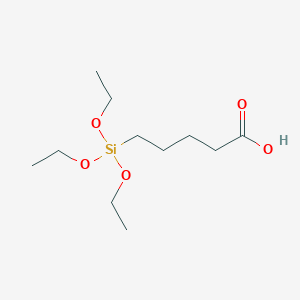

5-(Triethoxysilyl)pentanoic acid is an organosilane compound with the molecular formula C11H24O5Si. It is characterized by the presence of a carboxylic acid group and a triethoxysilyl group, making it a versatile compound in various chemical applications. The compound is often used in surface modification and as a coupling agent due to its ability to form strong bonds with both organic and inorganic materials .

Wirkmechanismus

Target of Action

It is known that this compound is a mesoporous material with an adsorption rate of 05-10 cm3/g and a carboxylic acid groups content of 2-6% . This suggests that it may interact with various biological molecules in its environment.

Action Environment

The action of 5-Triethoxysilylpentanoic acid can be influenced by various environmental factors . For instance, its stability and efficacy may be affected by pH, as equilibrium is reached within 10 minutes at pH 4 . Other factors, such as temperature and the presence of other chemicals, may also influence its action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-(Triethoxysilyl)pentanoic acid can be synthesized through a co-condensation approach. This method involves the reaction of this compound with tetraethyl orthosilicate in the presence of a structure-directing agent. The reaction typically takes place under alkaline conditions, with sodium hydroxide being a common base used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrolysis and condensation of trialkoxysilanes. The process is optimized to produce high yields of the desired product while maintaining the stability and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Triethoxysilyl)pentanoic acid undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic catalysts.

Condensation: Silanol groups and heat.

Esterification: Alcohols and acidic catalysts.

Major Products Formed

Siloxane Polymers: Formed through the condensation of silanol groups.

Esters: Formed through the esterification of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

5-(Triethoxysilyl)pentanoic acid has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Triethoxysilyl)propylamine: Similar in structure but contains an amine group instead of a carboxylic acid group.

(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group and is used in similar applications for surface modification and coupling.

Uniqueness

5-(Triethoxysilyl)pentanoic acid is unique due to its combination of a carboxylic acid group and a triethoxysilyl group, which provides it with distinct reactivity and versatility in various applications. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the synthesis of hybrid materials and surface modifications .

Biologische Aktivität

5-(Triethoxysilyl)pentanoic acid (TESPA) is an organosilane compound characterized by a pentanoic acid chain attached to a triethoxysilane group. This unique structure imparts significant biological activity, particularly in the fields of drug delivery and material science. Its applications stem from its ability to modify surfaces and enhance interactions with biological systems.

- Chemical Formula : C13H28O5Si

- CAS Number : 1137665-94-1

- Molecular Weight : 292.43 g/mol

Structure

The compound consists of a silane moiety that can form covalent bonds with various substrates, enhancing the functionalization of materials for biomedical applications.

This compound exhibits biological activity primarily through its interaction with cell membranes and proteins. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing cellular uptake and biocompatibility. This property is particularly useful in drug delivery systems where improved solubility and stability are required.

Applications in Drug Delivery

Research indicates that TESPA can be utilized to create mesoporous silica nanoparticles (MSNs) that serve as carriers for therapeutic agents. The functionalization of MSNs with TESPA improves their adsorption capacity and release profiles for drugs, making them effective in targeted therapy.

Case Study: Mesoporous Silica Nanoparticles

A study demonstrated the synthesis of MSNs using TESPA, which showed enhanced stability and controlled release of encapsulated drugs. The nanoparticles exhibited an adsorption rate of 0.5-1.0 cm³/g and a carboxylic acid content of 2-6%, which significantly influenced their drug loading capabilities .

Cytotoxicity and Biocompatibility

In vitro studies have assessed the cytotoxic effects of TESPA on various cell lines, including macrophages. The results indicated that TESPA-modified materials did not significantly induce cytotoxicity, suggesting good biocompatibility for biomedical applications .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| THP-1 Macrophages | 50 | >90 |

| HeLa Cells | 100 | >85 |

This table summarizes the viability of different cell lines exposed to TESPA-modified materials, highlighting their potential for safe use in biological applications.

Synthesis and Characterization

TESPA is synthesized via hydrosilylation reactions, which involve the addition of triethoxysilane to pentenoic acid in the presence of a catalyst . The resulting product can be characterized using techniques such as NMR spectroscopy and X-ray diffraction to confirm its structure and purity.

Functionalization Studies

Functionalization studies have shown that incorporating TESPA into silica matrices enhances their surface properties, leading to improved adsorption characteristics for various biomolecules. This has implications for developing advanced drug delivery systems that require targeted release mechanisms.

Eigenschaften

IUPAC Name |

5-triethoxysilylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXEVVJRHQJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC(=O)O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.